N-Formyl Imiquimod

Analytical Reference Standards Impurity Profiling Structural Confirmation

N-Formyl Imiquimod is the N⁴-formamide derivative of Imiquimod, bearing a formyl group (–CHO) at the C4 position instead of the free primary amine. This single-atom substitution (ΔMW +28 Da) creates a distinct impurity critical for HPLC/UPLC method validation and ICH Q1A(R2) stability studies. As a well-characterized reference standard, it enables unambiguous identification of this process-related impurity in ANDA submissions. Procure it to ensure pharmacopeial compliance and avoid invalidating method specificity when profiling Imiquimod API.

Molecular Formula C15H16N4O
Molecular Weight 268.31 g/mol
Cat. No. B13408398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl Imiquimod
Molecular FormulaC15H16N4O
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NC=O
InChIInChI=1S/C15H16N4O/c1-10(2)7-19-8-16-13-14(19)11-5-3-4-6-12(11)18-15(13)17-9-20/h3-6,8-10H,7H2,1-2H3,(H,17,18,20)
InChIKeyKPFLPBBKLNOQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl Imiquimod (CAS 910644-52-9): Compound Class, Structural Identity, and Core Characteristics for Procurement Evaluation


N-Formyl Imiquimod (CAS 910644-52-9; molecular formula C₁₅H₁₆N₄O; MW 268.31 g/mol) is the N⁴-formamide derivative of the imidazoquinoline immunomodulator Imiquimod . Structurally, it bears a formyl group (–CHO) covalently attached to the exocyclic 4-amino nitrogen of the imidazo[4,5-c]quinoline scaffold, in contrast to the free primary amine present in the parent drug Imiquimod (CAS 99011-02-6; C₁₄H₁₆N₄; MW 240.30 g/mol). First reported as a synthetic intermediate in the patented formamide-mediated preparation of Imiquimod, the compound is now primarily sourced as a research chemical and impurity reference standard for analytical quality control of Imiquimod active pharmaceutical ingredient (API) [1]. Its IUPAC name is N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]formamide, and it retains the signature 1-isobutyl substituent and fused tricyclic core characteristic of the imidazoquinoline TLR7 agonist pharmacophore .

Why N-Formyl Imiquimod Cannot Be Generically Substituted with Imiquimod, Resiquimod, or Other Imidazoquinoline Analogs in Analytical and Synthetic Workflows


Within the imidazoquinoline chemotype, even single-atom substitutions at the C4 position produce compounds with fundamentally distinct chemical identity, reactivity, and analytical behavior. N-Formyl Imiquimod differs from Imiquimod by a formyl group replacing one hydrogen on the 4-amino nitrogen (ΔMW = +28 Da); it differs from Resiquimod (R-848) by the absence of an ethoxymethyl substituent at C2 and a different C4 modification; and it differs from Desamino Chloroimiquimod (USP Imiquimod Related Compound C) by carrying a formamide rather than a chlorine at C4 [1][2]. These structural differences translate into distinct chromatographic retention times, mass spectrometric fragmentation patterns, UV absorption profiles, and chemical reactivity (e.g., susceptibility to hydrolysis to regenerate Imiquimod) [3]. For analytical laboratories performing impurity profiling, pharmacopeial compliance testing, or forced degradation studies on Imiquimod API, substituting a different imidazoquinoline congener would invalidate method specificity, compromise quantification accuracy, and sever traceability to regulatory reference standards. The quantitative evidence below substantiates exactly where N-Formyl Imiquimod occupies a non-interchangeable niche.

Quantitative Differentiation Evidence for N-Formyl Imiquimod Against Closest Analogs and Impurity Standards


Structural and Molecular Weight Differentiation of N-Formyl Imiquimod Versus Imiquimod, Desamino Chloroimiquimod, and Resiquimod

N-Formyl Imiquimod (C₁₅H₁₆N₄O, MW 268.31) is structurally distinguished from its parent compound Imiquimod (C₁₄H₁₆N₄, MW 240.30) by the presence of a formyl (–CHO) substituent at the N4 position, resulting in a mass increment of +27.99 Da and the addition of one oxygen atom . In comparison, Desamino Chloroimiquimod (USP Imiquimod Related Compound C; C₁₄H₁₄ClN₃, MW 259.73) contains a chlorine atom at C4 instead of the formamide group, yielding a distinct isotopic pattern (³⁵Cl/³⁷Cl) detectable by mass spectrometry. Resiquimod (C₁₇H₂₂N₄O₂, MW 314.38) bears an ethoxymethyl group at C2 and a hydroxyl substitution at the N1 side chain, making it +46.07 Da heavier than N-Formyl Imiquimod [1].

Analytical Reference Standards Impurity Profiling Structural Confirmation

Defined Role as Isolatable Synthetic Intermediate in the Patented Formamide-Mediated Route to Imiquimod API

U.S. Patent Application US20070135640A1 explicitly describes N-Formyl Imiquimod (designated as the N-formyl intermediate of formula III) as the direct product of reacting 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline (formula II) with formamide at elevated temperature [1]. This intermediate can optionally be isolated prior to hydrolysis—either basic or acidic—to yield Imiquimod (formula I). The patent specifies that the N-formyl derivative may be isolated from the reaction mixture when the formamide reaction is conducted without added ammonia, enabling purification and characterization of this specific intermediate. In contrast, neither Resiquimod nor Gardiquimod are intermediates in the synthesis of Imiquimod; they are distinct final products produced by different synthetic routes [2]. Desamino Chloroimiquimod is the 4-chloro precursor (formula II) that precedes the N-Formyl Imiquimod intermediate in this same synthetic sequence, meaning the three compounds occupy discrete, non-interchangeable positions along the same synthetic pathway [1].

Process Chemistry API Manufacturing Intermediate Characterization

Chromatographic Differentiation: Baseline-Resolved Separation from Imiquimod and Co-occurring Impurities in Validated UPLC Methods

The stability-indicating UPLC-PDA/MS method developed by Balireddi et al. (2019) quantifies Imiquimod and all eight of its known related impurities within a single 9-minute chromatographic run, achieving baseline resolution for all components on a reversed-phase Acquity UPLC column (2.1 mm × 100 mm, 1.7 µm) with 0.1% trifluoroacetic acid/acetonitrile mobile phase [1]. Although the published work does not list N-Formyl Imiquimod by name among the eight impurities, the method's design-of-experiments optimization and validation against ICH guidelines demonstrate that each structurally distinct Imiquimod-related impurity—including formamide derivatives—requires an individually resolved retention time window for accurate quantification. The lower detection limit was 0.04 µg/mL and the quantification limit was 0.08 µg/mL for all analytes, sufficient to detect impurities at the ≤0.10% threshold mandated by ICH Q3A for drug substances [1]. In the earlier HPLC method by the same group, Imiquimod and its common four impurities were eluted at distinct intervals between 10 and 20 minutes [2]. N-Formyl Imiquimod, as a recognized Imiquimod-related substance and intermediate, requires its own authenticated reference standard to establish relative retention time (RRT) and relative response factor (RRF) in any validated impurity method; generic substitution with another Imiquimod analog would corrupt these critical method parameters.

Analytical Method Validation Impurity Quantification HPLC/UPLC Method Development

Physicochemical Property Differentiation: Predicted pKa and Hydrogen-Bonding Profile Versus Imiquimod and Desamino Chloroimiquimod

The predicted acid dissociation constant (pKa) of N-Formyl Imiquimod is 11.70 ± 0.30, as estimated by ChemicalBook based on its formamide functional group . This value reflects the weak acidity of the formamide N–H, which can undergo deprotonation under strongly basic conditions. In contrast, Imiquimod (pKa ~7.3 for the quinoline nitrogen; pKa ~6.0 for the 4-amino group) and Resiquimod exhibit distinct ionization profiles due to their different substitution patterns [1]. The boiling point of N-Formyl Imiquimod is predicted at 534.1 ± 53.0 °C (atmospheric pressure), and its density is predicted at 1.28 ± 0.1 g/cm³, reflecting the added mass and polarity of the formamide moiety compared to the parent compound . Hydrogen bond donor/acceptor counts differ: N-Formyl Imiquimod has two H-bond donors (formamide N–H + quinoline N–H) and three H-bond acceptors (C=O + two ring N atoms), whereas Imiquimod has two donors (both from NH₂) and two acceptors (ring N atoms only). This altered H-bonding profile affects chromatographic retention, solubility in organic solvents, and solid-state stability.

Physicochemical Characterization Pre-formulation Solubility and Stability

Vendor-Documented Purity and Storage Specification Differentiation from Generic Imidazoquinoline Research Chemicals

Commercially available N-Formyl Imiquimod is supplied at ≥95% purity (HPLC) by multiple vendors including BIOFOUNT (10 mg, ¥2098) [1] and BOC Sciences , and as an impurity reference standard by Hubei Ruima Standard Materials Technology [2]. In contrast, Imiquimod API is typically supplied at ≥98–99% purity for pharmaceutical use, and USP Imiquimod Related Compound C (Desamino Chloroimiquimod) is supplied as a pharmacopeial reference standard with certified purity values. Storage recommendations for N-Formyl Imiquimod specify −20°C for long-term stability (1–2 years) or −4°C for short-term (1–2 weeks) [1], reflecting the potential hydrolytic lability of the formamide group—a degradation pathway that regenerates Imiquimod and releases formic acid. This hydrolysis susceptibility, documented in the synthetic patent literature where the N-formyl intermediate is deliberately hydrolyzed to produce Imiquimod API, makes correct storage conditions a procurement-critical parameter not shared by the more stable Imiquimod parent molecule.

Reference Standard Purity Procurement Specification Stability and Storage

Regulatory Recognition as a Distinct Imiquimod-Related Substance in Pharmacopeial and Quality Control Frameworks

Multiple independent reference standard suppliers list N-Formyl Imiquimod (CAS 910644-52-9) as a distinct Imiquimod-related substance or intermediate used for analytical method development, method validation, and quality control applications during Imiquimod drug substance manufacturing . The compound is categorized under the Chinese-language designation 'Imiquimod Related Substance' by suppliers such as Chem960, which aggregates four distinct vendors offering this compound at various purity grades and package sizes . This commercial recognition as a dedicated reference standard is parallel to—but distinct from—the five USP-listed Imiquimod impurities (Related Compounds A, B, C, and Impurities D, E) that form the core of pharmacopeial organic impurity testing . The existence of N-Formyl Imiquimod as a separately cataloged, CAS-registered compound with its own supplier ecosystem confirms its recognized status as a non-interchangeable analytical reference material for Imiquimod quality control, particularly for laboratories that must demonstrate control of all potential process-related impurities beyond those explicitly monographed by the USP.

Pharmacopeial Compliance Reference Standard Traceability Regulatory Filings

Optimal Research and Industrial Application Scenarios for N-Formyl Imiquimod Based on Quantitative Differentiation Evidence


Impurity Reference Standard for Imiquimod API Batch Release Testing and Stability Studies

N-Formyl Imiquimod serves as a fully characterized, independently sourced reference standard for identifying and quantifying this specific process-related impurity during Imiquimod API manufacturing, batch release, and ICH Q1A(R2) stability studies. The validated UPLC method of Balireddi et al. (2019) achieves an LOQ of 0.08 µg/mL for related substances, enabling detection at ≤0.10% threshold [1]. For ANDA filers seeking comprehensive impurity coverage beyond the five USP-listed impurities, N-Formyl Imiquimod represents a critical additional reference material to demonstrate adequate process control of the formamide-mediated synthetic pathway intermediate as a potential carryover impurity .

In-Process Control and Yield Monitoring for the Patented Formamide Route to Imiquimod API

Manufacturers referencing patent US20070135640A1 for Imiquimod production can employ N-Formyl Imiquimod as an authenticated in-process reference standard to monitor the formamide reaction step and confirm intermediate identity before proceeding to hydrolysis [2]. The compound's C₁₅H₁₆N₄O molecular formula, distinct from both the 4-chloro starting material (C₁₄H₁₄ClN₃) and the Imiquimod product (C₁₄H₁₆N₄), enables unambiguous reaction monitoring by HPLC or LC-MS. Purchasing the isolated intermediate as a reference standard allows calibration of in-process analytical methods without requiring in-house synthesis and full characterization of the intermediate.

Forced Degradation Studies to Profile Hydrolytic Degradation Pathways of Imiquimod

The formamide linkage in N-Formyl Imiquimod is susceptible to acid- and base-catalyzed hydrolysis, regenerating Imiquimod and releasing formic acid . This reactivity makes N-Formyl Imiquimod a valuable tool for investigating whether the reverse reaction—formylation of Imiquimod's 4-amino group—can occur under specific stress conditions (e.g., in the presence of residual formamide or formic acid in drug product formulations). Spiking studies using well-characterized N-Formyl Imiquimod reference standard into forced degradation samples allow analytical laboratories to confirm or exclude this compound as a degradation product in stability-indicating methods, as described in the forced degradation assessment of the published UPLC method [1].

Medicinal Chemistry Probe for TLR7 Structure-Activity Relationship Studies at the C4 Position

For medicinal chemistry programs exploring the SAR of imidazoquinolines at the C4 position, N-Formyl Imiquimod represents a specific, synthetically accessible modification (formamide replacing primary amine) whose effect on TLR7 agonism can be benchmarked against the extensive SAR data in Gerster et al. (2005), which established that a free or alkyl-substituted 4-amino group is critical for interferon induction activity [3]. Although direct comparative biological data for N-Formyl Imiquimod versus Imiquimod in a consistent assay system are not yet published in the peer-reviewed literature, the availability of the isolated and commercially sourced compound enables researchers to generate such data, filling a known gap in the SAR landscape.

Quote Request

Request a Quote for N-Formyl Imiquimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.